

Application Notes and Protocols: Catalytic Applications of Rhenium Complexes

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Compound of Interest

Compound Name: *cis-1,2-Bis(diphenylphosphino)ethylene*

Cat. No.: *B1586061*

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To Researchers, Scientists, and Drug Development Professionals,

This document provides an overview of the catalytic applications of rhenium complexes. While the initial focus of this report was on rhenium complexes containing the **cis-1,2-bis(diphenylphosphino)ethylene** (cis-dppv) ligand, a comprehensive search of the available scientific literature did not yield specific examples of their catalytic use. However, extensive research exists on the catalytic activity of rhenium complexes with other ligand systems, particularly in the areas of CO₂ reduction, hydrosilylation, and hydrogenation. This report summarizes key findings in these areas, providing quantitative data and generalized experimental protocols where available.

I. Electrocatalytic and Photocatalytic CO₂ Reduction by Rhenium Complexes

Rhenium(I) tricarbonyl complexes, particularly those with diimine ligands such as bipyridine (bpy) and its derivatives, are well-established catalysts for the reduction of carbon dioxide to carbon monoxide.^{[1][2][3][4]} These complexes can be activated both electrochemically and photochemically.

A. Data Presentation: Performance of Rhenium Complexes in CO₂ Reduction

Catalyst /System	Method	Product	Turnover Number (TON)	Turnover Frequency (TOF) / Current Density	Faradaic Efficiency (%)	Conditions	Reference
fac-[Re(bpy)(CO) ₃ Cl] (ReBpy)	Electrocatalysis	CO	-	72.9 s ⁻¹	-	Anhydrous acetonitrile with TFE	[1]
fac-[Re(6-(o-NH ₂ -C ₆ H ₄)-bpy)(CO) ₃ Cl] (1-Re)	Electrocatalysis	CO	-	123 s ⁻¹	≥89	Anhydrous acetonitrile with TFE	[1]
fac-[Re(6-(m-NH ₂ -C ₆ H ₄)-bpy)(CO) ₃ Cl] (2-Re)	Electrocatalysis	CO	-	239 s ⁻¹	≥89	Anhydrous acetonitrile with TFE	[1]
fac-[Re(6-(p-NH ₂ -C ₆ H ₄)-bpy)(CO) ₃ Cl] (3-Re)	Electrocatalysis	CO	-	109 s ⁻¹	≥89	Anhydrous acetonitrile with TFE	[1]

Anthracene-bridged dinuclear Re complex (cis conformer)	Electrocatalysis	CO	-	35.3 s ⁻¹	-	Not specified	[5]
Anthracene-bridged dinuclear Re complex (trans conformer)	Electrocatalysis	CO	-	22.9 s ⁻¹	-	Not specified	[5]
ReD' (Porphyrin dimer with one Re complex)	Photocatalysis	CO	2800 (after 18h)	-	High selectivity	DMA/TE OA with BIH as electron donor, 560 nm irradiation	[2]
[Re(CO) ₃ Cl(bpy-COOH)]	Photocatalysis	CO	5.46 (after 100 min)	-	99.0	Not specified	[3]
[Re(CO) ₃ Cl(Hphtr)]	Photocatalysis	CO	1.56 (after 100 min)	-	97.9	Not specified	[3]

[Re(CO) ₃ Cl(Hpytr)]	Photocatalysis	CO	0.51 (after 100 min)	-	92.8	Not specified	[3]
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TFE: Trifluoroethanol, DMA: N,N-dimethylacetamide, TEOA: Triethanolamine, BIH: 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole

B. Experimental Protocols

1. General Protocol for Electrocatalytic CO₂ Reduction:

A standard three-electrode setup is typically employed for cyclic voltammetry and controlled-potential electrolysis experiments. This consists of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire or Ag/AgCl reference electrode. The experiments are conducted in a gas-tight electrochemical cell.

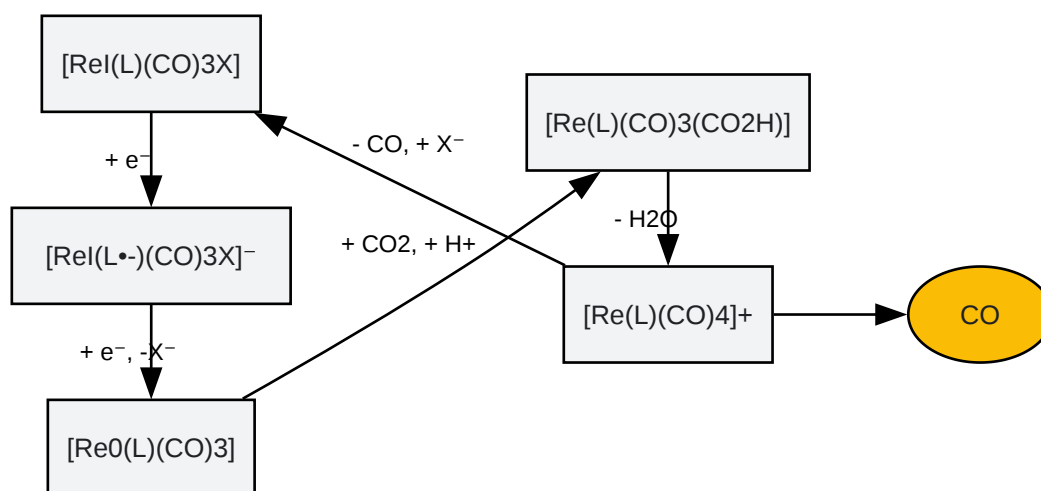
- **Electrolyte Preparation:** The supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is dissolved in an anhydrous solvent such as acetonitrile or dimethylformamide.
- **Catalyst Solution:** A solution of the rhenium complex (typically 1-5 mM) is prepared in the electrolyte solution.
- **CO₂ Saturation:** The solution is saturated with CO₂ by bubbling the gas through it for at least 30 minutes prior to the experiment. A CO₂ atmosphere is maintained throughout the measurement.
- **Data Collection:** Cyclic voltammograms are recorded at various scan rates to determine the catalytic onset potential and current enhancement. Controlled-potential electrolysis is performed at a fixed potential to determine the Faradaic efficiency and turnover number.
- **Product Analysis:** The gaseous products (e.g., CO, H₂) are analyzed by gas chromatography. Liquid products can be analyzed by techniques such as NMR spectroscopy or high-performance liquid chromatography.

2. General Protocol for Photocatalytic CO₂ Reduction:

Photocatalytic experiments are typically carried out in a sealed photoreactor.

- **Reaction Mixture:** A solution containing the rhenium complex (photosensitizer and/or catalyst), a sacrificial electron donor (e.g., triethanolamine, ascorbic acid), and a solvent (e.g., acetonitrile, DMA/TEOA) is prepared.
- **CO₂ Saturation:** The reaction mixture is purged with CO₂ for an extended period to ensure saturation.
- **Irradiation:** The solution is irradiated with a light source of a suitable wavelength (often in the visible region) while being stirred.
- **Product Analysis:** Aliquots of the gas phase are periodically withdrawn and analyzed by gas chromatography to quantify the amount of CO and other gaseous products.

C. Visualization of the General Catalytic Cycle for CO₂ Reduction



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Caption: Generalized catalytic cycle for the electrochemical reduction of CO₂ by a rhenium(I) complex.

II. Hydrosilylation of Carbonyl Compounds Catalyzed by Rhenium Complexes

Rhenium complexes, particularly high-valent oxo-rhenium species, have demonstrated significant catalytic activity in the hydrosilylation of aldehydes and ketones.^{[6][7][8][9][10]} This reaction provides an efficient method for the reduction of carbonyl groups to the corresponding silyl ethers, which can then be hydrolyzed to alcohols.

A. Data Presentation: Performance of Rhenium Complexes in Hydrosilylation

Catalyst	Substrate	Silane	Product	Yield (%)	TON	TOF (h ⁻¹)	Conditions	Reference
[(PPh ₃) ₂ Re(O) ₂ l] (C1)	Aromatic/Aliphatic Aldehydes & Ketones	Various	Silyl Ethers	Good to Excellent	-	-	Not specified	[6]
C5	4-Trifluoromethylbenzaldehyde	Dimethylphenylsilane	Silyl Ether	40	-	-	5.0 mol% cat., 80 °C, 20 h	[10]
C6	4-Trifluoromethylbenzaldehyde	Dimethylphenylsilane	Silyl Ether	>95	-	-	5.0 mol% cat., 80 °C, 10 h	[10]
C7	4-Trifluoromethylbenzaldehyde	Dimethylphenylsilane	Silyl Ether	>95	-	-	5.0 mol% cat., 80 °C, 10 h	[10]
C15	Various Carbonyl Compounds	HSiEt ₃ or HSiPh ₃	Silyl Ethers	-	up to 9000	up to 22,500	Toluene or neat, r.t. to 70 °C	[8]
Re(CO) ₅ Cl (C21)	Aldehydes	Et ₃ SiH	Silyl Ethers	-	-	20-25	1.0 mol% cat., Et ₃ SiH:	[10]

carbonyl

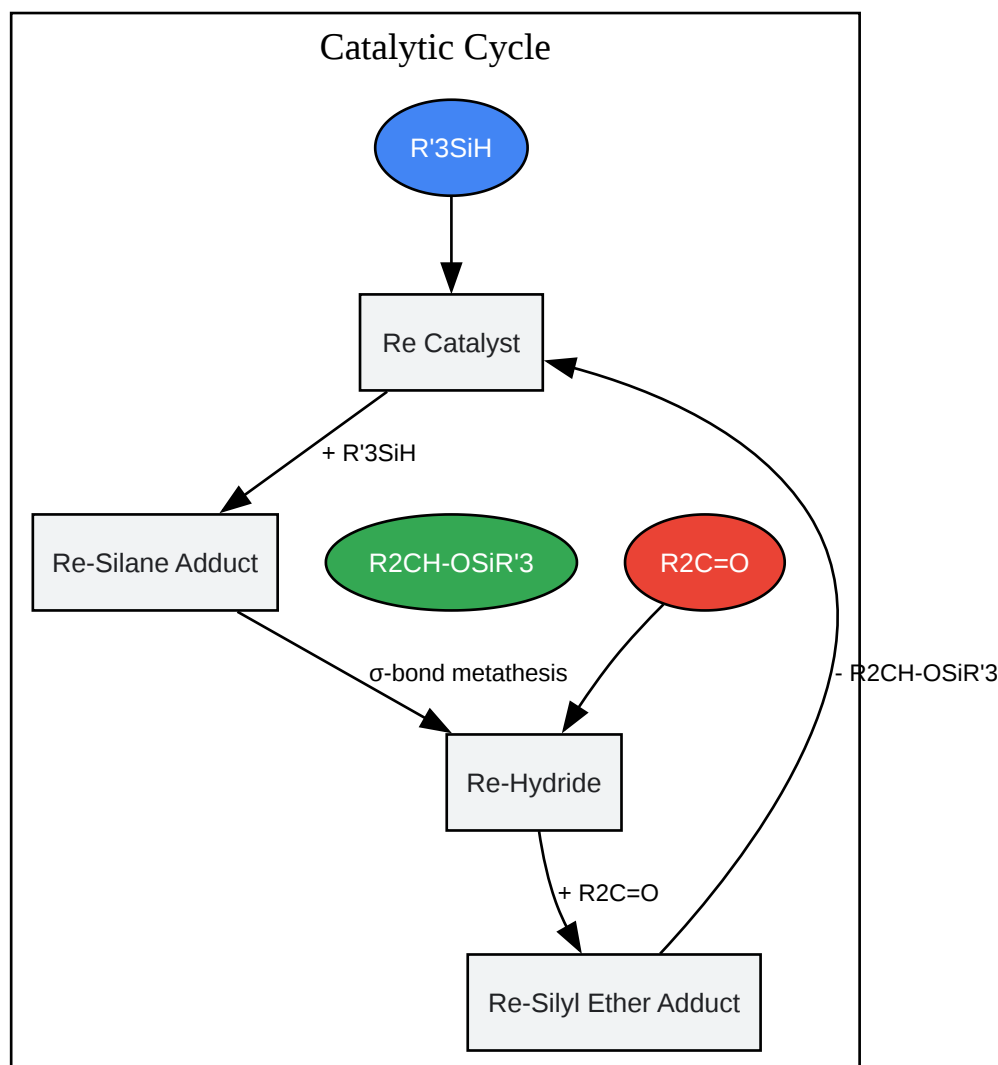
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B. Experimental Protocol

General Protocol for Catalytic Hydrosilylation of a Ketone:

- **Reactant Mixture:** In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the ketone substrate and a hydrosilane (typically 1.0-1.5 equivalents) are combined, either neat or in a dry, inert solvent like toluene.
- **Catalyst Addition:** A catalytic amount of the rhenium complex (e.g., 0.1-5 mol%) is added to the mixture.
- **Reaction Conditions:** The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a designated period.
- **Monitoring:** The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or NMR spectroscopy.
- **Work-up and Purification:** Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired silyl ether.

C. Visualization of a Proposed Hydrosilylation Mechanism



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Caption: A proposed σ -bond metathesis pathway for rhenium-catalyzed hydrosilylation.

III. Hydrogenation Reactions Catalyzed by Rhenium Complexes

While less common than their group 8-10 counterparts, rhenium complexes have been investigated as catalysts for hydrogenation reactions.^{[11][12][13][14]} These reactions typically involve the reduction of unsaturated functional groups using molecular hydrogen.

A. Data Presentation: Performance of Rhenium Complexes in Hydrogenation

Catalyst	Substrate	Product	Conversion (%)	Conditions	Reference
Rhenium carbonyl complexes with Josiphos/Walphos ligands	Tiglic acid	Hydrogenated product	15-88	Mild conditions	[11]
fac-[Re(CO) ₃ (PN)Cl]	Acetophenone	1-Phenylethanol	>99 (after 7h)	2-Propanol as H ₂ source	[13]
fac-[Re(CO) ₃ (bpy)Cl]	Acetophenone	1-Phenylethanol	99 (after 4h)	2-Propanol as H ₂ source	[13]
fac-[Re(CO) ₃ (phen)Cl]	Acetophenone	1-Phenylethanol	98 (after 4h)	2-Propanol as H ₂ source	[13]
Rhenium heptasulfide (Re ₂ S ₇)	Alkenes, alkynes, nitro-groups, quinolines	Hydrogenated products	-	100 °C, 100 bar H ₂ in toluene	[14]

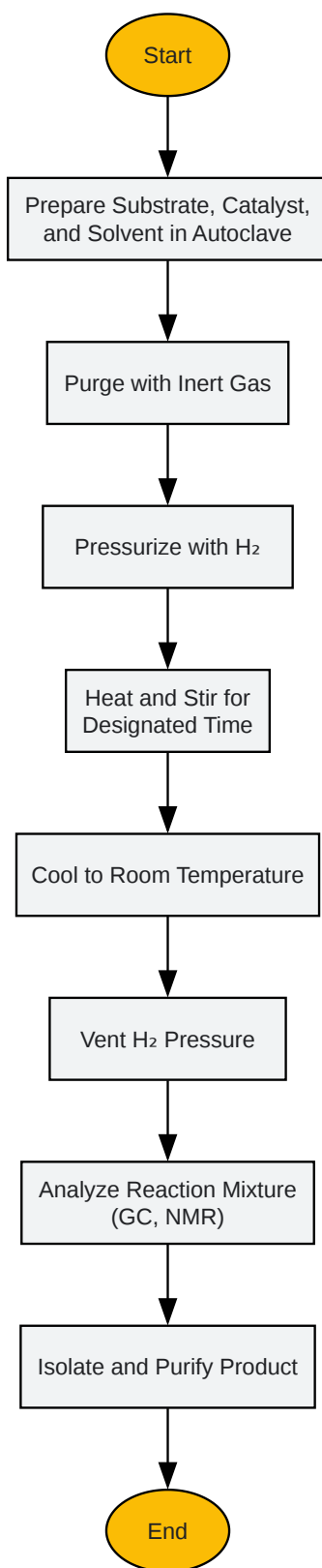
B. Experimental Protocol

General Protocol for Catalytic Hydrogenation:

- **Reaction Setup:** A high-pressure reactor (autoclave) is charged with the substrate, the rhenium catalyst, and a suitable solvent.
- **Inerting:** The reactor is sealed and purged several times with an inert gas (e.g., argon) before being pressurized with hydrogen gas to the desired pressure.

- **Reaction:** The reaction mixture is heated to the specified temperature and stirred for the required duration.
- **Cooling and Depressurization:** After the reaction time, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.
- **Analysis and Purification:** The reaction mixture is analyzed to determine conversion and selectivity. The product is then isolated and purified using standard techniques such as filtration, extraction, and chromatography.

C. Visualization of a General Hydrogenation Workflow



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Caption: A typical experimental workflow for a rhenium-catalyzed hydrogenation reaction.

In conclusion, while the catalytic applications of rhenium complexes with the specific cis-dppv ligand are not prominently documented, the broader family of rhenium complexes demonstrates significant potential and utility in various catalytic transformations. Further research may yet uncover the catalytic capabilities of cis-dppv-ligated rhenium complexes.

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